molecular formula C21H19NO B185111 N,3,3-triphenylpropanamide CAS No. 7474-18-2

N,3,3-triphenylpropanamide

Cat. No. B185111
CAS RN: 7474-18-2
M. Wt: 301.4 g/mol
InChI Key: AUQGEKNCZBZPFB-UHFFFAOYSA-N
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Description

N,3,3-triphenylpropanamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 331.42 g/mol.

Mechanism of Action

The mechanism of action of N,3,3-triphenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,3,3-triphenylpropanamide is its versatility in the laboratory. It can be easily synthesized and purified, and its properties can be easily modified by changing the reaction conditions. Additionally, it has been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a valuable tool for drug discovery and development. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N,3,3-triphenylpropanamide. One potential direction is the further investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of its mechanism of action and its interaction with various signaling pathways in the body. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved properties and potential applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N,3,3-triphenylpropanamide involves the reaction of benzophenone with benzylamine in the presence of glacial acetic acid and hydrochloric acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as the temperature, concentration of reagents, and reaction time.

Scientific Research Applications

N,3,3-triphenylpropanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

7474-18-2

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N,3,3-triphenylpropanamide

InChI

InChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23)

InChI Key

AUQGEKNCZBZPFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

7474-18-2

Origin of Product

United States

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